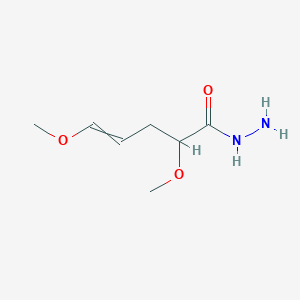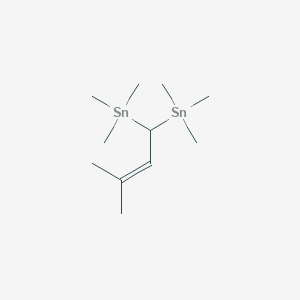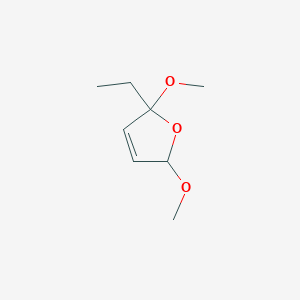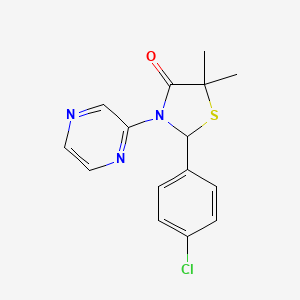
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrazine and 2,2-dimethylthiazolidine-4-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with amino acid residues in the active sites of enzymes is crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one
Uniqueness
2-(4-Chlorophenyl)-5,5-dimethyl-3-(pyrazin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazolidinone and pyrazine rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
89442-18-2 |
|---|---|
分子式 |
C15H14ClN3OS |
分子量 |
319.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5,5-dimethyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS/c1-15(2)14(20)19(12-9-17-7-8-18-12)13(21-15)10-3-5-11(16)6-4-10/h3-9,13H,1-2H3 |
InChIキー |
XMVXSQWWSDCKMB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
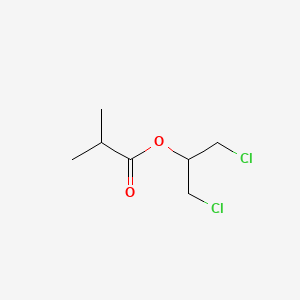

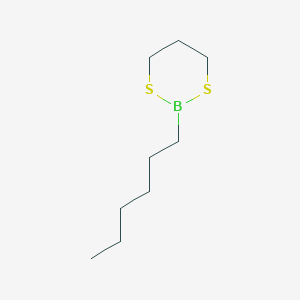


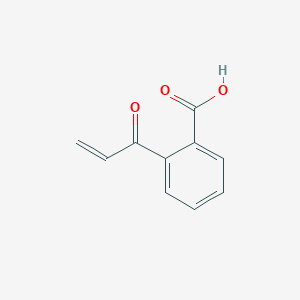
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
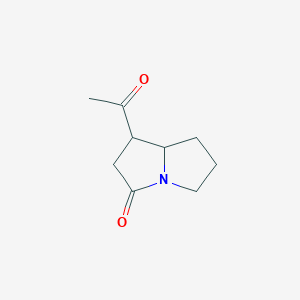
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
